molecular formula C30H24N4O2 B5111877 N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide

N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide

Cat. No.: B5111877
M. Wt: 472.5 g/mol
InChI Key: LGEXWPYXGYMKHH-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under reflux conditions.

    Substitution reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and phenylcarbonyl groups.

    Amidation: The final step involves the reaction of the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl]benzamide
  • N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-4-yl]benzamide

Uniqueness

N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties compared to other similar compounds. This unique structure allows it to interact with different molecular targets, leading to its diverse biological activities.

Properties

IUPAC Name

N-[4-[5-benzamido-1-(4-methylphenyl)pyrazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O2/c1-21-12-18-26(19-13-21)34-28(32-30(36)24-10-6-3-7-11-24)20-27(33-34)22-14-16-25(17-15-22)31-29(35)23-8-4-2-5-9-23/h2-20H,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXWPYXGYMKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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